3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide
Description
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Properties
IUPAC Name |
3-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-32-22-12-10-20(11-13-22)27-23(30)17-33-25-26-14-15-29(25)21-9-5-6-18(16-21)24(31)28-19-7-3-2-4-8-19/h2-16H,17H2,1H3,(H,27,30)(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXVKHLRRCJJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide, is a complex molecule that may interact with multiple targets. These kinases, such as BRAF and VEGFR-2, play crucial roles in cell signaling and are often implicated in cancer progression.
Mode of Action
Similar compounds have been found to inhibit protein kinases, thereby disrupting cell signaling pathways. This disruption can lead to the inhibition of cell proliferation, which is a key factor in the progression of cancer.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various protein kinases. These kinases are involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound could potentially disrupt these processes, leading to a decrease in cell proliferation and potentially inducing cell death.
Biological Activity
3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide is a complex organic compound that integrates multiple functional groups, suggesting potential interactions with various biological targets. This article explores its biological activity, focusing on its synthesis, mechanisms of action, pharmacological properties, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 430.5 g/mol. The structure features:
- Methoxy Group : Enhances solubility and bioavailability.
- Thiadiazole Ring : Known for potential enzyme inhibition properties.
- Benzamide Moiety : Associated with a wide range of biological activities.
The unique combination of these groups positions the compound as a candidate for medicinal chemistry applications.
Enzyme Inhibition
The presence of the thiadiazole ring indicates that this compound may act as an enzyme inhibitor. Thiadiazoles are recognized for their ability to inhibit various enzymes, which can lead to significant therapeutic effects in treating diseases such as cancer and infections.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzamide compounds exhibit notable anticancer properties. For instance, imidazole-based N-phenylbenzamide derivatives have shown IC50 values ranging from 7.5 to 11.1 µM against various cancer cell lines, indicating significant cytotoxic activity . The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation.
Antimicrobial Properties
Compounds similar to this compound have also been evaluated for their antimicrobial effects. Studies suggest that modifications in the benzamide structure can enhance antimicrobial activity, making it a candidate for further exploration in treating bacterial infections .
Case Study 1: Cytotoxic Evaluation
A recent evaluation of imidazole-based derivatives demonstrated their potential as anticancer agents. The study utilized molecular dynamics simulations to show that these compounds form stable complexes with target proteins, enhancing their efficacy in inhibiting cancer cell growth .
| Compound | IC50 (µM) | Target Protein | Mechanism |
|---|---|---|---|
| 4e | 7.5 | ABL1 kinase | Inhibition of proliferation |
| 4f | 11.1 | ABL1 kinase | Inhibition of proliferation |
Case Study 2: Enzyme Interaction Studies
Research has indicated that compounds containing thiadiazole rings can significantly inhibit enzyme activities crucial for tumor growth. For example, the interaction studies revealed that certain derivatives displayed high affinity towards target receptors involved in cancer signaling pathways.
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. The drug-likeness assessment indicates that the compound meets several criteria for potential therapeutic agents, including adequate solubility and permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
